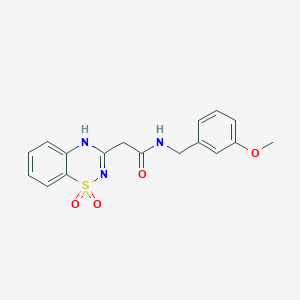
2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C17H17N3O4S and its molecular weight is 359.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-methoxybenzyl)acetamide is part of the benzothiadiazine class and exhibits a range of biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C20H23N5O6S2
- Molecular Weight : 493.557 g/mol
- IUPAC Name : N-{3-[4-hydroxy-1-(3-methylbutyl)-2-oxo-1H,2H-pyrrolo[1,2-b]pyridazin-3-yl]-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-7-yl}methanesulfonamide
The biological activity of this compound is attributed to several mechanisms:
- Gene Regulation : It regulates cellular genes such as c-myc and c-fos, which are involved in cell proliferation and survival.
- Cell Cycle Interference : The compound represses CDKN1A (p21), a critical regulator of the cell cycle, thereby disrupting normal cell cycle checkpoints.
- Inflammatory Response Modulation : It suppresses NF-kappa-B activation while activating AP-1, affecting inflammatory responses and immune regulation.
- Lipid Metabolism Alteration : By interacting with hepatocellular proteins, it influences lipid accumulation in liver cells, potentially contributing to steatosis.
Biological Activities
Recent studies have highlighted various biological activities associated with this compound:
Antiproliferative Activity
The compound shows significant antiproliferative effects against various cancer cell lines. For instance:
- MCF-7 Cell Line : Exhibited an IC50 value of approximately 3.1 μM, indicating strong activity against breast cancer cells.
Antioxidative Properties
Research indicates that the presence of methoxy and hydroxy groups enhances the antioxidative capacity of related compounds. This activity is essential for mitigating oxidative stress in cells.
Antibacterial Effects
Compounds derived from similar structures have demonstrated antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported around 8 μM.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the benzothiadiazine class:
Eigenschaften
IUPAC Name |
2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-24-13-6-4-5-12(9-13)11-18-17(21)10-16-19-14-7-2-3-8-15(14)25(22,23)20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTUVPQMMXPHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














